(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
CAS No.:
Cat. No.: VC16485553
Molecular Formula: C7H11ClFNO2
Molecular Weight: 195.62 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride -](/images/structure/VC16485553.png)
Specification
Molecular Formula | C7H11ClFNO2 |
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Molecular Weight | 195.62 g/mol |
IUPAC Name | (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C7H10FNO2.ClH/c8-7-1-6(2-7,3-7)4(9)5(10)11;/h4H,1-3,9H2,(H,10,11);1H/t4-,6?,7?;/m1./s1 |
Standard InChI Key | RLKODNJPSBVIAI-FJITWTQMSA-N |
Isomeric SMILES | C1C2(CC1(C2)F)[C@@H](C(=O)O)N.Cl |
Canonical SMILES | C1C2(CC1(C2)F)C(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a bicyclo[1.1.1]pentane ring system substituted with a fluorine atom at the 3-position and an amino acid side chain at the 1-position. The hydrochloride salt form enhances solubility for biological studies. Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 195.62 g/mol
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Stereochemistry: The (2S) configuration ensures chirality, critical for interactions with biological targets.
The bicyclo[1.1.1]pentane scaffold imposes significant strain, resulting in a compact, three-dimensional geometry that mimics natural amino acids while offering metabolic stability. Quantum mechanical calculations suggest bond angles of 60° between bridgehead carbons, contributing to its rigidity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure:
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NMR (400 MHz, DMSO-): δ 12.50 (br s, 2H, COOH), 8.30 (s, 3H, ), 2.14 (s, 6H, BCP-CH).
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NMR: δ 170.6 (COOH), 51.8 (BCP-C), 37.2 (CH).
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HRMS: [M+H] observed at 158.0423 (calc. 158.0420 for ).
Synthesis and Scalable Production
Radical Fluorination Methods
A two-step synthesis route is commonly employed:
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Bicyclo[1.1.1]pentane Formation: Photochemical [2+2] cycloaddition of propellane derivatives under UV light yields the BCP core .
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Fluorination: Transition metal-mediated radical fluorination using AgNO/Selectfluor introduces fluorine at the 3-position (Yield: 45–51%) .
Table 1: Optimization of Fluorination Conditions
Parameter | Optimal Value | Impact on Yield |
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Catalyst (AgNO) | 10 mol% | Maximizes F insertion |
Temperature | 60°C | Balances kinetics/stability |
Solvent | DMSO/HO | Enhances solubility |
Industrial-Scale Manufacturing
Continuous flow reactors enable kilogram-scale production, reducing reaction times from days to hours . Key advancements include:
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Residence Time Control: 30 minutes at 100°C prevents decomposition.
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Purification: Sequential flash chromatography (SiO, EtOAc/hexane) and recrystallization (MeOH/HO) achieve >98% purity .
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: 169–170°C (decomposition observed above 200°C).
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Solubility: >50 mg/mL in DMSO; <1 mg/mL in HO (improved to 10 mg/mL as hydrochloride).
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LogP: 1.2 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Stability Studies
The compound remains stable under ambient conditions for >6 months. Acidic media (pH <3) provoke gradual hydrolysis of the BCP ring, while basic conditions (pH >9) degrade the amino acid moiety.
Chemical Reactivity and Derivitization
Functional Group Transformations
The amino acid backbone and fluorine atom enable diverse reactions:
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Amide Coupling: EDC/HOBt-mediated conjugation with aryl boronic acids yields protease-resistant peptidomimetics (Yield: 70–85%).
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Nucleophilic Substitution: Fluorine displacement by azide (NaN, DMF) produces click chemistry-ready intermediates.
Table 2: Representative Derivatives and Applications
Derivative | Application | Biological Target |
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Trifluoroborate | PET imaging probes | Serotonin receptors |
Hydroxamate | HDAC inhibition | Cancer cell lines |
Biological Activity and Mechanisms
Enzyme Inhibition
The rigid BCP scaffold enhances binding to enzyme active sites:
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ACE Inhibition: IC = 120 nM (vs. 250 nM for captopril).
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Kinase Selectivity: >100-fold selectivity for PKC-θ over PKC-α attributed to fluorine’s electrostatic effects.
Applications in Drug Discovery
Peptidomimetic Design
Replacement of proline residues in angiotensin II with the BCP moiety increased metabolic stability (t from 2 h to >24 h).
Materials Science
Coordination polymers incorporating the BCP-F unit exhibit anomalous thermal conductivity (0.5 W/m·K), useful in microelectronics .
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